Propan-2-yl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate
Description
Propan-2-yl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate is a 1,8-naphthyridine derivative characterized by a propan-2-yl ester group at position 3, a methyl substituent at position 7, and a 3-(trifluoromethoxy)phenyl amino moiety at position 3. The 1,8-naphthyridine core is a bicyclic aromatic system with two nitrogen atoms, making it a versatile scaffold in medicinal and materials chemistry.
Properties
IUPAC Name |
propan-2-yl 7-methyl-4-[3-(trifluoromethoxy)anilino]-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3/c1-11(2)28-19(27)16-10-24-18-15(8-7-12(3)25-18)17(16)26-13-5-4-6-14(9-13)29-20(21,22)23/h4-11H,1-3H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPMTGYVSOMETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)OC(F)(F)F)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propan-2-yl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthyridine core with various functional groups that contribute to its biological activity. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
| Property | Value |
|---|---|
| Molecular Formula | C16H16F3N2O2 |
| Molecular Weight | 340.30 g/mol |
| LogP | 4.5 |
| Solubility | Soluble in DMSO |
Target Interactions : this compound primarily interacts with various enzymes and receptors. Its mechanism of action may involve:
- Enzyme Modulation : It has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.
- Receptor Binding : The compound may act as a ligand for G-protein coupled receptors (GPCRs), influencing signaling pathways related to cell growth and apoptosis .
The compound exhibits a range of biochemical activities:
- Anticancer Activity : Similar naphthyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.03 to 15 μg/mL against human cancer cells, indicating potential for therapeutic applications .
- Gene Expression Modulation : It influences the expression of genes involved in metabolic pathways, potentially affecting cellular stress responses and metabolic homeostasis .
Case Studies and Research Findings
- Cytotoxic Effects in Cancer Models :
- Metabolic Regulation :
- Potential as a Therapeutic Agent :
Comparison with Similar Compounds
Key Observations:
Functional Group Diversity: The target compound’s propan-2-yl ester at position 3 contrasts with the carboxylic acid group in the other derivatives, suggesting differences in solubility and bioavailability. Esters are typically more lipophilic, which may enhance membrane permeability .
Halogenation Patterns :
- Derivatives like the 7-chloro-6-fluoro compound and Compound 33 feature halogen substituents (Cl, F), which are absent in the target compound. Halogens often enhance metabolic stability but may increase molecular weight and polarity.
Physicochemical and Analytical Data
Table 2: Analytical and Physical Properties
Key Observations:
- The carboxylic acid derivatives exhibit characteristic downfield shifts for the COOH proton (δ ~15 ppm) in 1H NMR, absent in the ester-containing target compound .
- Compound 33’s piperazine ring introduces distinct splitting patterns (multiplet at δ 3.20–3.85) and a higher melting point (210–212°C), reflecting increased molecular rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
